Ethyl 3-cyclopropyl-3-oxo-2-(trifluoromethyl)propanoate

Metabolic stability tert-Butyl bioisostere Microsomal clearance

Ethyl 3-cyclopropyl-3-oxo-2-(trifluoromethyl)propanoate is a fluorinated β-keto ester (C9H11F3O3, MW 224.18) supplied at ≥95% purity. It contains an electrophilic cyclopropyl ketone and an α-trifluoromethyl-substituted stereogenic carbon, positioning it as a key intermediate for constructing trifluoromethyl-containing heterocycles and for introducing the metabolically stable trifluoromethylcyclopropyl (Cp-CF3) bioisostere into drug candidates.

Molecular Formula C9H11F3O3
Molecular Weight 224.179
CAS No. 1502216-04-7
Cat. No. B2634040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-cyclopropyl-3-oxo-2-(trifluoromethyl)propanoate
CAS1502216-04-7
Molecular FormulaC9H11F3O3
Molecular Weight224.179
Structural Identifiers
SMILESCCOC(=O)C(C(=O)C1CC1)C(F)(F)F
InChIInChI=1S/C9H11F3O3/c1-2-15-8(14)6(9(10,11)12)7(13)5-3-4-5/h5-6H,2-4H2,1H3
InChIKeyHSPHTIKQUJLMOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-cyclopropyl-3-oxo-2-(trifluoromethyl)propanoate (CAS 1502216-04-7) – A Dual-Feature α-Trifluoromethyl-β-keto Ester Building Block for Metabolic Stability Optimization


Ethyl 3-cyclopropyl-3-oxo-2-(trifluoromethyl)propanoate is a fluorinated β-keto ester (C9H11F3O3, MW 224.18) supplied at ≥95% purity . It contains an electrophilic cyclopropyl ketone and an α-trifluoromethyl-substituted stereogenic carbon, positioning it as a key intermediate for constructing trifluoromethyl-containing heterocycles and for introducing the metabolically stable trifluoromethylcyclopropyl (Cp-CF3) bioisostere into drug candidates [1].

Why Ethyl 3-cyclopropyl-3-oxo-2-(trifluoromethyl)propanoate Cannot Be Substituted by Simpler α-CF3-β-keto Ester Analogs


The synergistic combination of the cyclopropyl ring and the trifluoromethyl group in this compound imparts metabolic stability and conformational rigidity that cannot be replicated by analogs lacking either feature. Replacing cyclopropyl with methyl (ethyl 3-oxo-2-(trifluoromethyl)butanoate) forfeits the conformational restriction and the higher C–H bond dissociation energy of the cyclopropane ring, while removing the CF3 group eliminates the electron-withdrawing effect necessary for metabolic shielding. Matched-pair studies demonstrate that neither CF3 alone nor cyclopropyl alone achieves the metabolic stability of the combined Cp-CF3 motif. The Cp-CF3 group consistently outperforms tert-butyl and other replacements in microsomal stability and in vivo clearance [1]. Thus, generic substitution would compromise the pharmacokinetic profile of any derived lead compound.

Quantitative Differentiation Evidence for Ethyl 3-cyclopropyl-3-oxo-2-(trifluoromethyl)propanoate vs. Closest Analogs


Trifluoromethylcyclopropyl (Cp-CF3) Motif Provides >6-Fold Improvement in In Vitro Microsomal Clearance Compared to Tert-Butyl

The Cp-CF3 motif, which can be installed via this building block, dramatically reduces oxidative metabolism. In matched-pair comparisons, the Cp-CF3 analogue (compound 9) exhibited rat liver microsome (RLM) clearance of <5 mL/min/kg versus 33 mL/min/kg for the tert-butyl analogue (compound 1). In vivo, Cp-CF3 compound 9 showed rat clearance of 4.6 mL/min/kg and half-life of 9.1 h, compared to 20 mL/min/kg and 2.3 h for tert-butyl compound 1 [1].

Metabolic stability tert-Butyl bioisostere Microsomal clearance

Cyclopropyl-Containing α-CF3-β-keto Ester Costs 53% More per Milligram Than Methyl Analog, Reflecting Greater Synthetic Complexity

Ethyl 3-cyclopropyl-3-oxo-2-(trifluoromethyl)propanoate is priced at 719 € for 50 mg (14.38 €/mg) . The methyl-substituted analog ethyl 3-oxo-2-(trifluoromethyl)butanoate (CAS 116046-53-8) is priced at 235 € for 25 mg (9.40 €/mg) . This 53% price premium reflects the added synthetic complexity and the unique steric/electronic properties of the cyclopropyl ring.

Procurement Cost analysis Building block comparison

Target Compound Supplied at 95% Purity vs >97% for Non-Fluorinated Analog, Reflecting Synthetic Challenge of Combined CF3/Cyclopropyl Introduction

Ethyl 3-cyclopropyl-3-oxo-2-(trifluoromethyl)propanoate is commercially available at ≥95% purity , whereas the non-fluorinated analog ethyl 3-cyclopropyl-3-oxopropanoate (CAS 24922-02-9) is routinely supplied at >97.0% (GC) purity . The lower purity of the fluorinated compound likely reflects the increased difficulty of simultaneously incorporating the α-CF3 group and the cyclopropyl ketone.

Purity specification Synthetic complexity Quality assurance

Combined Cyclopropyl-CF3 Motif Maintains Desirable Lipophilicity (LogP ~4) While Boosting Metabolic Stability vs. tert-Butyl

The Cp-CF3-containing analogue (compound 9) exhibits a LogP of 4.0, nearly identical to the tert-butyl analogue's LogP of 4.2 [1]. This demonstrates that the cyclopropyl-CF3 combination preserves the hydrophobic character required for membrane permeability while dramatically improving metabolic stability. In contrast, CF3→CH3 exchange drastically reduces lipophilicity, compromising passive permeability [2].

Lipophilicity LogP Physicochemical properties

Cyclopropyl Ring Provides Conformational Restriction Absent in Methyl-Substituted Analog, Potentially Enhancing Target Binding

The cyclopropane ring in this compound restricts conformational freedom compared to the freely rotating methyl group in ethyl 3-oxo-2-(trifluoromethyl)butanoate. The cyclopropyl C–H bonds possess higher s-character and homolytic bond dissociation energy, indicative of a rigid, sp2-like geometry that pre-organizes the molecule for target binding [1]. This rigidity can translate into improved binding affinity and selectivity when the building block is incorporated into drug candidates.

Conformational restriction Drug design Bioisostere

Neither CF3 Alone Nor Cyclopropyl Alone Achieves the Metabolic Stability of the Combined Cp-CF3 Motif

The metabolic stability improvement of the Cp-CF3 group results from synergistic interaction between cyclopropyl and CF3, not from either component individually. Replacement of tert-butyl with CF3 alone (compound 6) or cyclopropyl alone (compound 8) did not adequately improve microsomal stability, whereas the combined Cp-CF3 group (compound 9) achieved high stability [1].

Synergy Metabolic stability Structural requirement

Highest-Impact Application Scenarios for Ethyl 3-cyclopropyl-3-oxo-2-(trifluoromethyl)propanoate Based on Quantitative Differentiation Evidence


Design of Metabolically Stable Kinase Inhibitors Requiring a tert-Butyl Bioisostere

Medicinal chemistry programs targeting kinases or other enzymes with a hydrophobic pocket that accommodates a tert-butyl group can use ethyl 3-cyclopropyl-3-oxo-2-(trifluoromethyl)propanoate to introduce the Cp-CF3 bioisostere. The >6-fold improvement in microsomal clearance and 4-fold longer in vivo half-life compared to tert-butyl [1] directly address the metabolic instability that often plagues tert-butyl-containing leads.

Synthesis of Fluorinated Pyrazoles and Heterocycles with Enhanced Pharmacokinetic Profiles

The β-keto ester functionality enables cyclocondensation reactions with hydrazines to form CF3-substituted pyrazoles. When combined with the cyclopropyl moiety, the resulting heterocycles inherit the metabolic stability and balanced lipophilicity of the Cp-CF3 motif [1]. This approach is valuable for generating compound libraries with improved ADME properties.

Building Block for TRPV1 Antagonists and GPR119 Agonists Containing the Cp-CF3 Motif

TRPV1 antagonists and GPR119 agonists frequently incorporate cyclopropyl and trifluoromethyl groups to achieve metabolic stability and target selectivity. This building block provides a direct entry point for installing the Cp-CF3 motif into such chemotypes, as highlighted in the patent literature [REFS-1, REFS-2].

Late-Stage Functionalization to Rescue Metabolically Labile Lead Compounds

Lead compounds suffering from high clearance due to tert-butyl oxidation can be salvaged by replacing the labile group with a Cp-CF3 moiety constructed from this building block. The matched-pair data demonstrating consistent metabolic stability improvement across multiple scaffolds [1] supports its use as a general solution for lead optimization.

Quote Request

Request a Quote for Ethyl 3-cyclopropyl-3-oxo-2-(trifluoromethyl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.